3-Bromo-2,6-difluoro-5-iodobenzaldehyde
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Overview
Description
3-Bromo-2,6-difluoro-5-iodobenzaldehyde is an aromatic compound with the molecular formula C7H2BrF2IO It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination, fluorination, and iodination of a benzaldehyde derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of the halogen atoms at the desired positions on the benzaldehyde ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-difluoro-5-iodobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Bromo-2,6-difluoro-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-2,6-difluoro-5-iodobenzaldehyde exerts its effects depends on its interaction with molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,3-difluoro-5-iodobenzene
- 4-Bromo-2,6-difluoroiodobenzene
Uniqueness
3-Bromo-2,6-difluoro-5-iodobenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzaldehyde ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-bromo-2,6-difluoro-5-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2IO/c8-4-1-5(11)7(10)3(2-12)6(4)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRWUZJGCWDJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)C=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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